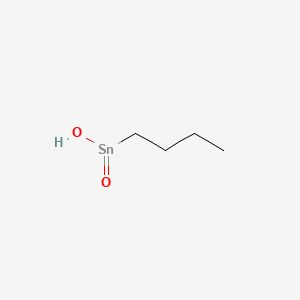
















|
REACTION_CXSMILES
|
N([CH2:5][CH2:6][OH:7])CCO.[CH3:8][CH2:9][CH2:10][CH2:11][O:12][P:13]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])([O:15][CH2:16][CH2:17][CH2:18][CH3:19])=[O:14].[CH2:25](O)[CH2:26][OH:27].C(O)C[O:31]CCO.O[Sn](=O)CCCC>OCCCC[Sn]=O.O>[CH3:19][CH2:18][CH2:17][CH2:16][O:15][P:13]([O:12][CH2:11][CH2:10][CH2:9][CH3:8])([O:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:14].[C:26]1(=[O:27])[O:7][C:6](=[O:31])[CH:5]=[CH:25]1 |^1:47|
|


|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
hydroxybutyltin oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
OCCCC[Sn]=O
|
|
Name
|
|
|
Quantity
|
62.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
glycol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)CCO
|
|
Name
|
|
|
Quantity
|
1.937 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCOP(=O)(OCCCC)OCCCC
|
|
Name
|
|
|
Quantity
|
3.377 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
1.69 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCO)O
|
|
Name
|
|
|
Quantity
|
1.49 g
|
|
Type
|
reactant
|
|
Smiles
|
O[Sn](CCCC)=O
|
|
Name
|
|
|
Quantity
|
4.41 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)CCO
|


|
Type
|
CUSTOM
|
|
Details
|
stirred at 400 rpm
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reached 85° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to 185° C. to 190° C
|
|
Type
|
CUSTOM
|
|
Details
|
collected (86.8% of theory)
|
|
Type
|
CUSTOM
|
|
Details
|
gave the
|
|
Type
|
CUSTOM
|
|
Details
|
following results
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCOP(=O)(OCCCC)OCCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |